molecular formula C7H11FN4S B1338935 4-(2-Fluoropropan-2-yl)-6-(methylthio)-1,3,5-triazin-2-amine CAS No. 253870-30-3

4-(2-Fluoropropan-2-yl)-6-(methylthio)-1,3,5-triazin-2-amine

Cat. No.: B1338935
CAS No.: 253870-30-3
M. Wt: 202.26 g/mol
InChI Key: XUNFRPAQSZNIFJ-UHFFFAOYSA-N
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Description

4-(2-Fluoropropan-2-yl)-6-(methylthio)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This specific compound is characterized by the presence of a fluoropropyl group and a methylsulfanyl group attached to the triazine ring.

Scientific Research Applications

4-(2-Fluoropropan-2-yl)-6-(methylthio)-1,3,5-triazin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Preparation Methods

The synthesis of 4-(2-Fluoropropan-2-yl)-6-(methylthio)-1,3,5-triazin-2-amine typically involves multiple steps. One common method includes the reaction of 2-chloro-4,6-dimethylthio-1,3,5-triazine with 2-fluoropropane-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

4-(2-Fluoropropan-2-yl)-6-(methylthio)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the triazine ring or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions where the fluorine or methylsulfanyl groups are replaced by other nucleophiles such as amines, thiols, or halides.

Mechanism of Action

The mechanism of action of 4-(2-Fluoropropan-2-yl)-6-(methylthio)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar compounds to 4-(2-Fluoropropan-2-yl)-6-(methylthio)-1,3,5-triazin-2-amine include other triazine derivatives such as:

    2,4,6-Trichloro-1,3,5-triazine: Known for its use in the synthesis of herbicides and dyes.

    2,4-Diamino-6-chloro-1,3,5-triazine: Studied for its potential antimicrobial properties.

    2,4,6-Trimethoxy-1,3,5-triazine: Used as a reagent in organic synthesis.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other triazine derivatives.

Properties

IUPAC Name

4-(2-fluoropropan-2-yl)-6-methylsulfanyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FN4S/c1-7(2,8)4-10-5(9)12-6(11-4)13-3/h1-3H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNFRPAQSZNIFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=NC(=N1)SC)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201173177
Record name 4-(1-Fluoro-1-methylethyl)-6-(methylthio)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201173177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253870-30-3
Record name 4-(1-Fluoro-1-methylethyl)-6-(methylthio)-1,3,5-triazin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=253870-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Fluoro-1-methylethyl)-6-(methylthio)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201173177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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